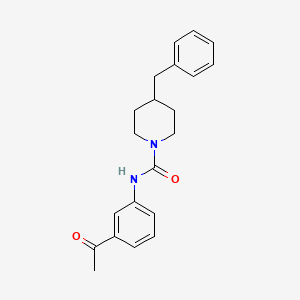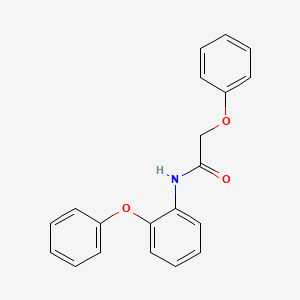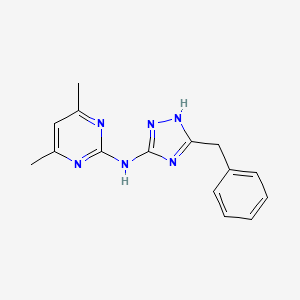methanone](/img/structure/B5808881.png)
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone, also known as FPPP, is a synthetic compound that belongs to the family of cathinone derivatives. Cathinone derivatives are a class of psychoactive substances that have been found to have stimulant effects on the central nervous system. FPPP has been identified as a designer drug and is often sold on the black market as a legal alternative to other illegal drugs such as cocaine and amphetamines.
作用機序
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have stimulant effects on the central nervous system. [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has also been found to have some affinity for serotonin receptors, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been found to have stimulant effects on the central nervous system, which can lead to increased alertness, euphoria, and a decrease in appetite. It has also been found to have some effects on the cardiovascular system, including an increase in heart rate and blood pressure. [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been found to have a short half-life, which means that it is rapidly metabolized and eliminated from the body.
実験室実験の利点と制限
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have some advantages over other stimulant drugs such as cocaine and amphetamines, including a shorter half-life and a lower risk of addiction. However, [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has also been found to have some limitations, including a lack of research on its long-term effects and a lack of standardized dosing protocols.
将来の方向性
There are several areas of future research that could be explored with regards to [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of new cathinone derivatives that have fewer side effects and a lower risk of addiction. Another area of interest is the development of new drugs that target specific neurotransmitter systems in the brain, which could lead to more targeted and effective treatments for a variety of neurological and psychiatric disorders. Finally, more research is needed to understand the long-term effects of [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone and other cathinone derivatives on the brain and body.
合成法
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone can be synthesized by the reaction of 4'-fluoroacetophenone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phenylmagnesium bromide to obtain [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone.
科学的研究の応用
[3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone has been used in scientific research to study its effects on the central nervous system. Studies have shown that [3-fluoro-4-(1-piperidinyl)phenyl](phenyl)methanone acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been found to have stimulant effects on the central nervous system, which can lead to increased alertness, euphoria, and a decrease in appetite.
特性
IUPAC Name |
(3-fluoro-4-piperidin-1-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-16-13-15(18(21)14-7-3-1-4-8-14)9-10-17(16)20-11-5-2-6-12-20/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXRAGDYFBBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-piperidin-1-ylphenyl)-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

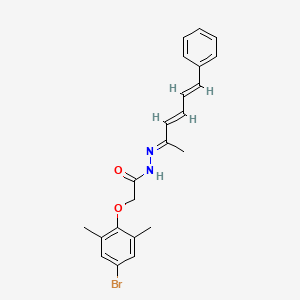
![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
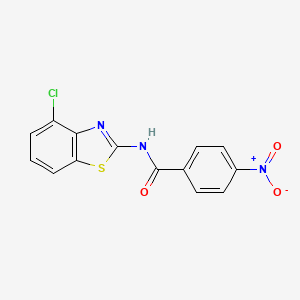
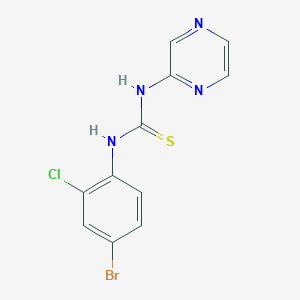


![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
